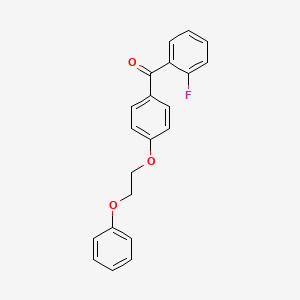

2-Fluoro-4'-(2-phenoxyethoxy)benzophenone

Beschreibung

Historical Context of Benzophenone (B1666685) Derivatives in Chemical and Biological Sciences

Benzophenone, a simple diarylketone, serves as a fundamental building block in organic chemistry. wikipedia.org Its derivatives have a rich history and are found in a variety of natural products, particularly in plants and fungi. researchgate.net The benzophenone scaffold is recognized for its versatile synthetic utility and diverse pharmacological activities, including antifungal, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov

In the realm of biological sciences, benzophenones are well-known for their use as photoinitiators in UV-curing applications for inks and coatings. wikipedia.org This photoreactive nature has also been harnessed in biochemical studies to investigate peptide-protein interactions. Furthermore, certain benzophenone derivatives have been explored for their potential in medicinal chemistry, with some exhibiting inhibitory effects on enzymes like farnesyltransferase, which is a target in anti-cancer drug development. ottokemi.com The inherent ability of the benzophenone structure to absorb UV radiation has also led to its widespread use in sunscreens and as a UV stabilizer in plastics and other materials. chemicalbook.comnih.gov

Significance of Fluorine Substitution in Organic Chemistry Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org Fluorine is the most electronegative element, and its presence can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates. nih.gov

Fluorinated compounds have found applications in a wide array of fields, from pharmaceuticals and agrochemicals to advanced materials. In drug design, the incorporation of a fluorine atom or a trifluoromethyl group can lead to improved efficacy and metabolic resistance. acs.org For instance, fluorinated benzophenone derivatives have been investigated as multipotent agents for conditions like Alzheimer's disease, targeting enzymes such as β-secretase and acetylcholinesterase. nih.gov The unique properties imparted by fluorine make it a valuable tool for chemists seeking to fine-tune the characteristics of organic compounds for specific applications.

Overview of the Chemical Compound's Relevance in Contemporary Scientific Inquiry

While direct research on 2-Fluoro-4'-(2-phenoxyethoxy)benzophenone is not prominent, its structure suggests potential areas of scientific interest. The combination of a fluorinated benzophenone and a phenoxyethoxy side chain presents a molecule with distinct hydrophobic and potentially flexible domains.

The fluorobenzophenone portion of the molecule suggests potential applications in photochemistry and materials science, similar to other benzophenone derivatives. The fluorine atom could modulate the electronic properties of the benzophenone core, potentially influencing its photoreactivity and absorption spectrum.

The phenoxyethoxy group adds a degree of flexibility and lipophilicity to the molecule. Ether linkages are common in pharmacologically active compounds and can influence properties such as solubility, membrane permeability, and metabolic stability. This side chain could be designed to interact with specific biological targets. For example, similar ether-linked aromatic structures are found in various biologically active molecules.

Given the interest in fluorinated and ether-substituted benzophenones in drug discovery and materials science, it is plausible that this compound or its close analogs could be subjects of future research. Investigations could explore its potential as a photoaffinity label, a building block for novel polymers, or as a scaffold for the development of new therapeutic agents. However, without specific studies on this compound, its precise relevance remains a matter of scientific postulation based on the known properties of its constituent chemical motifs.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-[4-(2-phenoxyethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FO3/c22-20-9-5-4-8-19(20)21(23)16-10-12-18(13-11-16)25-15-14-24-17-6-2-1-3-7-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHZRQNLWKFXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400950 | |

| Record name | (2-Fluorophenyl)[4-(2-phenoxyethoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216143-97-4 | |

| Record name | (2-Fluorophenyl)[4-(2-phenoxyethoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Fluoro 4 2 Phenoxyethoxy Benzophenone

Retrosynthetic Analysis and Strategic Disconnections for the Benzophenone (B1666685) Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For the benzophenone core of 2-Fluoro-4'-(2-phenoxyethoxy)benzophenone, two primary disconnection strategies are commonly considered, focusing on the formation of the central ketone.

The most common and powerful approach involves a Friedel-Crafts acylation reaction. This involves disconnecting one of the C-C bonds between the carbonyl carbon and one of the aromatic rings. This leads to an acyl chloride (or carboxylic acid) and an aromatic ring that can act as a nucleophile. For the target molecule, two possible Friedel-Crafts disconnections exist:

Disconnection A: This breaks the bond between the carbonyl group and the 2-fluorophenyl ring. The synthons are a 2-fluorobenzoyl cation and a 4-(2-phenoxyethoxy)benzene anion, which correspond to the synthetic equivalents 2-fluorobenzoyl chloride and 4-(2-phenoxyethoxy)benzene.

Disconnection B: This breaks the bond between the carbonyl group and the 4-(2-phenoxyethoxy)phenyl ring. The synthons are a 4-(2-phenoxyethoxy)benzoyl cation and a fluorobenzene (B45895) anion, corresponding to the synthetic equivalents 4-(2-phenoxyethoxy)benzoyl chloride and fluorobenzene.

A second major strategy involves the oxidation of a diarylmethane . This disconnection breaks the C=O bond to a C-H and C-OH group, pointing to a diarylmethanol intermediate, which in turn comes from a diarylmethane. The diarylmethane can be synthesized via a Friedel-Crafts alkylation.

The choice between these routes depends on factors like the availability of starting materials, the electronic properties of the substituents, and potential side reactions. ias.ac.in For instance, the fluorine atom in the 2-position deactivates the ring, which could make a Friedel-Crafts acylation (Disconnection B) challenging.

| Disconnection Strategy | Precursors (Synthetic Equivalents) | Key Reaction | Considerations |

| Friedel-Crafts Acylation (A) | 2-Fluorobenzoyl chloride + 4-(2-Phenoxyethoxy)benzene | Acylation | The phenoxyethoxy group is activating, favoring this reaction. |

| Friedel-Crafts Acylation (B) | 4-(2-Phenoxyethoxy)benzoyl chloride + Fluorobenzene | Acylation | The fluorine atom is deactivating, potentially requiring harsh conditions. |

| Diarylmethane Oxidation | 2-Fluoro-4'-(2-phenoxyethoxy)diphenylmethane | Oxidation | Requires an additional step (oxidation) and the synthesis of the diarylmethane precursor. |

Synthetic Routes for the Introduction of the Phenoxyethoxy Moiety

The 4'-(2-phenoxyethoxy) substituent is an ether linkage that can be formed through several established methods.

The most versatile and widely used method for forming the ether bond in the phenoxyethoxy moiety is the Williamson ether synthesis . masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com

In the context of synthesizing this compound, a plausible route involves the reaction of a 4'-hydroxybenzophenone derivative with a 2-phenoxyethyl halide. The synthesis would proceed as follows:

Deprotonation: The phenolic hydroxyl group of a suitable 4'-hydroxybenzophenone precursor (e.g., 2-fluoro-4'-hydroxybenzophenone) is deprotonated with a base to form a more nucleophilic phenoxide.

Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide), displacing the halide and forming the ether linkage.

Reaction optimization is crucial for maximizing the yield and purity of the product. Several factors must be considered:

| Parameter | Options | Effect on Reaction |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases (e.g., NaH) ensure complete deprotonation but can be less selective. Weaker bases (e.g., K₂CO₃) are often sufficient for phenols and offer milder conditions. beilstein-journals.org |

| Solvent | DMF, Acetone, Acetonitrile | Polar aprotic solvents are preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, increasing its reactivity. masterorganicchemistry.com |

| Leaving Group | I > Br > Cl | A better leaving group (like iodide) will increase the reaction rate. Alkyl sulfonates (tosylates, mesylates) are also excellent alternatives to halides. masterorganicchemistry.com |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also promote side reactions like elimination, although this is not a concern with the primary halide used here. |

The stereochemical outcome of an etherification reaction is dependent on the mechanism. The Williamson ether synthesis proceeds via an SN2 mechanism . masterorganicchemistry.comyoutube.com A key feature of the SN2 reaction is the inversion of configuration at the electrophilic carbon center if it is a stereocenter. masterorganicchemistry.com This occurs because the nucleophile attacks from the side opposite to the leaving group (backside attack). masterorganicchemistry.com

In the synthesis of the 2-phenoxyethoxy moiety, the electrophile is typically a 2-phenoxyethyl halide. The two carbon atoms in the ethyl chain of this specific moiety are not chiral centers. Therefore, the formation of this particular ether bond does not involve the creation or inversion of a stereocenter, and stereochemical considerations are not a factor in this specific step.

However, if a chiral alcohol or a chiral alkyl halide were used in a Williamson synthesis, the stereochemistry would be critical. For example, if a chiral secondary alkyl halide were used as the electrophile, the reaction would proceed with inversion of its stereocenter. masterorganicchemistry.com

Fluorination Techniques for Aromatic Systems

Introducing a fluorine atom onto an aromatic ring, especially with specific regioselectivity, is a critical step in the synthesis of many modern pharmaceuticals and materials. numberanalytics.comnumberanalytics.com The unique properties of fluorine, such as its high electronegativity and small size, can significantly alter a molecule's biological and chemical characteristics. nih.gov

Achieving regioselective fluorination—the placement of fluorine at a specific position on the aromatic ring—is a key challenge. numberanalytics.comnumberanalytics.com For the target molecule, the fluorine is at the 2-position (ortho to the carbonyl group). This can be achieved either by fluorinating a pre-formed benzophenone or, more commonly, by using a fluorinated starting material.

Several methods for aromatic fluorination are available:

Electrophilic Fluorination: This method uses reagents that deliver an electrophilic fluorine atom ("F+"). numberanalytics.com Common reagents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). numberanalytics.comrsc.org Directing groups on the aromatic ring are often necessary to control the position of fluorination. rsc.org For a benzophenone, the benzoyl group is deactivating, making direct electrophilic fluorination difficult.

Nucleophilic Aromatic Substitution (SNAr): In this method, a nucleophilic fluoride (B91410) source (e.g., KF, CsF) displaces a leaving group (like -NO₂ or -Cl) on an aromatic ring that is activated by electron-withdrawing groups. numberanalytics.comnumberanalytics.com For example, 2-chloro- or 2-nitro-benzophenone could potentially be converted to 2-fluorobenzophenone.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from an aniline. numberanalytics.com One could start with 2-aminobenzophenone, convert it to the diazonium salt, and then decompose it to install the fluorine.

Transition Metal-Catalyzed Fluorination: Modern methods often use palladium or copper catalysts to facilitate the fluorination of aryl halides or triflates with a fluoride source. numberanalytics.com These reactions often offer high regioselectivity and functional group tolerance.

A practical synthetic strategy would likely involve starting with an already fluorinated precursor, such as 2-fluorobenzoic acid or 2-fluorotoluene, and carrying it through the synthesis to form the benzophenone core. patsnap.com

| Fluorination Method | Fluorine Source | Typical Substrate | Advantages | Limitations |

| Electrophilic Fluorination | Selectfluor®, NFSI numberanalytics.com | Electron-rich arenes | Direct C-H fluorination is possible. | Often lacks regioselectivity without directing groups; difficult on electron-poor rings. numberanalytics.comrsc.org |

| Nucleophilic Substitution (SNAr) | KF, CsF numberanalytics.com | Activated aryl halides/nitro compounds | High yields for suitable substrates. | Requires an activated ring and a good leaving group. |

| Balz-Schiemann Reaction | Diazonium tetrafluoroborate salt | Anilines | Classic, reliable method. | Can require harsh thermal conditions. |

| Metal-Catalyzed Fluorination | KF, AgF, etc. | Aryl halides, triflates, boronic acids numberanalytics.com | Mild conditions, broad scope. | Catalyst cost and sensitivity can be issues. |

The presence of fluorine in a molecule significantly influences its reactivity and, consequently, the synthetic routes used. nih.govst-andrews.ac.uk

Electronic Effects: Fluorine is the most electronegative element, and as a substituent on an aromatic ring, it acts as a strong electron-withdrawing group through induction. numberanalytics.com This deactivates the ring toward electrophilic aromatic substitution, making reactions like Friedel-Crafts acylation more challenging. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. york.ac.uk

Synthetic Challenges: The synthesis of fluorinated aromatics can be difficult due to challenges in controlling regioselectivity. numberanalytics.com Direct fluorination of complex molecules can lead to mixtures of isomers. Furthermore, many fluorinating agents are specialized, expensive, or highly reactive, requiring careful handling. numberanalytics.comrsc.org

Strategic Incorporation: Due to these effects, it is often more strategic to introduce the fluorine atom early in the synthetic sequence using a readily available fluorinated building block (e.g., fluorobenzene, 2-fluorobenzoic acid). patsnap.com This approach avoids subjecting a complex, late-stage intermediate to potentially harsh or unselective fluorination conditions. The C-F bond is extremely strong, making it stable to many reaction conditions used in subsequent steps. nih.gov

Cross-Coupling Reactions in Benzophenone Synthesis

The construction of the diaryl ketone core of this compound is efficiently achieved through cross-coupling reactions. These reactions typically involve the palladium-catalyzed coupling of an aryl halide or its equivalent with an organometallic reagent.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of its key reagents. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. youtube.com

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy involves the coupling of 2-fluorobenzoyl chloride with a suitable boronic acid derivative, such as 4'-(2-phenoxyethoxy)phenylboronic acid. The acyl chloride serves as a highly reactive electrophile, facilitating the formation of the ketone product. acs.org

The synthesis of the required precursors is a critical first step. 2-Fluorobenzoyl chloride can be readily prepared from 2-fluorobenzoic acid by treatment with thionyl chloride. prepchem.comsigmaaldrich.comchemimpex.comchemicalbook.com The synthesis of 4'-(2-phenoxyethoxy)phenylboronic acid can be envisioned through a Williamson ether synthesis between 4-hydroxyphenylboronic acid and 2-phenoxyethyl bromide, or a similar electrophile. Alternatively, it can be prepared from the corresponding aryl halide via a bromo-lithium exchange followed by reaction with an appropriate borate (B1201080) ester. nih.gov

The Suzuki-Miyaura reaction itself would then proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more specialized catalyst system, and a base to activate the boronic acid. nih.govyoutube.com The choice of catalyst, base, and solvent can be critical for achieving high yields and purity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Benzophenone Synthesis

| Entry | Aryl Halide/Acyl Chloride | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | Inorganic Base | Toluene | High |

| 2 | 2-Fluorobenzoyl chloride | 4-Tolylboronic acid | [PdCl(η³-C₃H₅)(FcPPh₂-κP)] | Cs₂CO₃ | Dioxane/Water | Moderate to Good |

| 3 | Aryl Halide | Arylboronic Acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/Water | Modest to Good |

This table presents generalized conditions based on literature for similar reactions. nih.govstanford.edursc.org The specific conditions for the synthesis of this compound would require experimental optimization.

While the Suzuki-Miyaura coupling is highly effective, other metal-catalyzed reactions can also be employed for the synthesis of benzophenones. The Stille coupling, which utilizes organotin reagents, and the Negishi coupling, which employs organozinc reagents, are viable alternatives, each with its own set of advantages and limitations regarding substrate scope and functional group tolerance.

Carbonylative cross-coupling reactions represent another powerful strategy. In this approach, carbon monoxide is inserted between an aryl halide and an organometallic reagent, or an intramolecular cyclization is induced. nih.gov For instance, a palladium-catalyzed carbonylative coupling of 2-fluoro-iodobenzene with a suitable organometallic partner derived from 1-(2-phenoxyethoxy)benzene could be explored.

Advanced Synthetic Strategies for Analog Preparation

The discovery of new chemical entities often requires the synthesis of a large number of structurally related compounds, or a chemical library. Advanced synthetic strategies, such as parallel synthesis and combinatorial chemistry, are instrumental in this process.

Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. imperial.ac.uk This approach allows for the systematic variation of different parts of the molecular scaffold. For the preparation of analogs of this compound, a parallel synthesis approach could involve reacting a common intermediate, such as 2-fluorobenzoyl chloride, with a diverse set of boronic acids. Alternatively, a variety of substituted benzoyl chlorides could be coupled with 4'-(2-phenoxyethoxy)phenylboronic acid.

Combinatorial chemistry takes this a step further by employing mix-and-split synthesis or other techniques to generate vast libraries of compounds. nih.govnih.govwikipedia.org For example, a solid-phase synthesis approach could be developed where one of the aromatic rings is attached to a solid support. Subsequent reaction cycles with a diverse set of building blocks would then generate a large library of benzophenone derivatives. wikipedia.org The identification of active compounds from such libraries often requires sophisticated screening and deconvolution methods. imperial.ac.uk

Table 2: Building Blocks for a Combinatorial Library of Benzophenone Analogs

| R¹ (on 2-fluorobenzoyl chloride core) | R² (on phenylboronic acid core) |

| H | OCH₃ |

| F | OCH₂CH₃ |

| Cl | O(CH₂)₂Ph |

| CH₃ | N(CH₃)₂ |

| CF₃ | Morpholine |

This table provides a hypothetical set of building blocks that could be used to generate a library of analogs based on the this compound scaffold.

Post-synthetic modification (PSM) is a powerful strategy for diversifying a core molecular structure after its initial synthesis. uni-hannover.deresearchgate.net This approach can be particularly useful when certain functional groups are not compatible with the conditions of the primary synthetic route.

For this compound, PSM could be employed to modify the phenoxyethoxy side chain. For example, if the terminal phenyl ring of the phenoxy group were substituted with a reactive functional group, such as a hydroxyl or amino group, a wide range of further modifications could be introduced. This could include acylation, alkylation, or coupling to other molecular fragments.

Another approach involves the photochemical reactivity of the benzophenone ketone group itself. Upon UV irradiation, the ketone can be excited to a reactive triplet state, which can then participate in a variety of chemical transformations, including C-H bond activation. uni-hannover.denih.gov This could be used to introduce new substituents onto the benzophenone core or to cross-link the molecule to a polymer or surface. nih.govresearchgate.netrsc.org

Advanced Spectroscopic and Analytical Investigations of 2 Fluoro 4 2 Phenoxyethoxy Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise three-dimensional structure of 2-Fluoro-4'-(2-phenoxyethoxy)benzophenone in solution. By analyzing the interactions of atomic nuclei within a magnetic field, a detailed map of the molecular framework can be constructed.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC)

One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data for the structural assignment of this compound.

¹H NMR: The proton NMR spectrum displays signals for each unique proton environment. The aromatic protons of the two benzene (B151609) rings and the phenoxy group will appear as complex multiplets in the downfield region (typically δ 6.8-8.0 ppm). The four protons of the ethoxy bridge are diastereotopic, meaning they are chemically non-equivalent, and will likely appear as two distinct multiplets around δ 4.1-4.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and will have a characteristic chemical shift around 195 ppm. rsc.org Aromatic carbons will resonate in the δ 114-165 ppm range. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). The two aliphatic carbons of the ethoxy linker are expected around δ 67-70 ppm.

¹⁹F NMR: The fluorine-19 NMR spectrum provides specific information about the fluorine-containing part of the molecule. A single resonance is expected for the fluorine atom on the benzophenone (B1666685) core, with its chemical shift influenced by the electronic environment.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons within each aromatic ring and along the ethoxy chain, helping to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It is invaluable for assigning carbon signals based on their attached protons, for instance, linking the aliphatic proton signals to their corresponding carbon signals in the ethoxy chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data for structurally similar compounds.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carbonyl (C=O) | - | ~195 | Protons on adjacent aromatic rings |

| Fluoro-substituted Ring | ~7.2 - 7.8 | ~115 - 162 (with C-F coupling) | Protons on the same ring, carbonyl carbon |

| Phenoxyethoxy-substituted Ring | ~6.9 - 7.9 | ~114 - 163 | Protons on the same ring, carbonyl carbon, ethoxy protons |

| Ethoxy (-OCH₂CH₂O-) | ~4.5 (CH₂) | ~69 (CH₂) | Carbons of the phenoxy and benzophenone rings |

| Ethoxy (-OCH₂CH₂O-) | ~4.2 (CH₂) | ~67 (CH₂) | Carbons of the phenoxy and benzophenone rings |

| Phenoxy Ring | ~6.8 - 7.4 | ~115 - 158 | Ethoxy protons |

Conformational Analysis via NMR

The three-dimensional conformation of benzophenones is largely defined by the torsion angles of the two phenyl rings relative to the plane of the central carbonyl group. These conformations are influenced by the nature and position of substituents. cdnsciencepub.comresearchgate.net

In this compound, the fluorine atom at the ortho position (C2) introduces significant steric hindrance. This forces the fluoro-substituted ring to twist out of the plane of the carbonyl group to minimize steric strain. The large and flexible phenoxyethoxy group at the 4'-position is less likely to cause significant steric clash with the carbonyl group but will have its own conformational preferences. auremn.org.br Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity between protons, providing experimental evidence for the preferred rotational conformation of the phenyl rings and the orientation of the phenoxyethoxy side chain. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion. For this compound (C₂₁H₁₇FO₃), the exact mass can be calculated and compared to the experimentally measured value to confirm the elemental formula with high confidence. This technique is essential for distinguishing between compounds with the same nominal mass but different atomic compositions.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecule is ionized and breaks apart into characteristic fragment ions. Analyzing these fragments provides a fingerprint that helps confirm the structure. The fragmentation of benzophenones is well-documented. nih.govresearchgate.net

For this compound, the most likely fragmentation pathways would involve:

Cleavage at the ether linkages: The C-O bonds in the phenoxyethoxy chain are susceptible to cleavage, which would result in ions corresponding to the phenoxy group, the phenoxyethyl group, and the remaining 4'-hydroxybenzophenone fragment.

Cleavage at the carbonyl group: A primary fragmentation pathway for benzophenones is the cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of benzoyl-type cations, such as the [C₇H₄FO]⁺ (fluorobenzoyl) ion and the [C₁₄H₁₃O₃]⁺ (phenoxyethoxy-benzoyl) ion.

Loss of small molecules: Subsequent fragmentation could involve the loss of stable neutral molecules like CO. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are based on the most common isotopes.)

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₂₁H₁₇FO₃ | 348.1 |

| [M - C₆H₅O]⁺ | Loss of phenoxy radical | 255 |

| [M - C₈H₉O₂]⁺ | Loss of phenoxyethoxy radical | 199 |

| [C₇H₄FO]⁺ | Fluorobenzoyl cation | 123 |

| [C₆H₅O]⁺ | Phenoxy cation | 93 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing information about the functional groups present and the conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify specific functional groups. For this compound, key absorption bands are expected for:

C=O Stretch: A strong, sharp absorption band around 1650-1670 cm⁻¹ is characteristic of the benzophenone carbonyl group. thegoodscentscompany.com

C-O-C Stretch: Strong bands corresponding to the asymmetric and symmetric stretching of the ether linkages will appear in the 1250-1000 cm⁻¹ region.

C-F Stretch: An absorption in the 1200-1100 cm⁻¹ range can be attributed to the carbon-fluorine bond.

Aromatic C=C and C-H Bends: Multiple bands in the 1600-1450 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ confirm the presence of the aromatic rings. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Benzophenones typically show two main absorption bands: nist.gov

An intense band around 250-260 nm corresponding to the π → π* transition of the conjugated aromatic system.

A weaker, longer-wavelength band around 330-340 nm attributed to the n → π* transition of the carbonyl group's non-bonding electrons. The exact positions and intensities of these bands are influenced by the substituents on the aromatic rings.

Vibrational Mode Assignment through IR

A detailed assignment of the vibrational modes for this compound from experimental Infrared (IR) spectroscopy is not currently published. Such an analysis would typically involve the identification of characteristic stretching and bending frequencies for its functional groups, including the C=O (carbonyl), C-F (carbon-fluorine), C-O-C (ether), and aromatic C-H and C=C bonds. Computational studies, often performed in conjunction with experimental work, would be necessary to provide a more precise assignment of the observed IR bands to specific molecular vibrations.

Electronic Transitions and Chromophore Analysis via UV-Vis

A specific UV-Vis spectrum and analysis of the electronic transitions for this compound are not available in the reviewed literature. An analysis would involve identifying the wavelengths of maximum absorption (λmax) and correlating them to specific electronic transitions, such as π→π* and n→π* transitions within the benzophenone chromophore. The positions and intensities of these absorptions would be influenced by the auxochromic effects of the fluorine atom and the phenoxyethoxy group.

X-ray Crystallography for Solid-State Structural Determination

Crystal Growth Methodologies

There are no published methods for the growth of single crystals of this compound suitable for X-ray diffraction. The development of a suitable crystallization method, such as slow evaporation from a selected solvent or solvent mixture, would be the first step in determining its crystal structure.

Intermolecular Interactions and Packing Arrangements

Without a determined crystal structure, the intermolecular interactions and crystal packing arrangement of this compound remain unknown. An analysis of the crystal packing would reveal how the molecules arrange themselves in the solid state, detailing any hydrogen bonding, π-π stacking, or other non-covalent interactions that govern the supramolecular architecture.

Computational Chemistry and Theoretical Studies on 2 Fluoro 4 2 Phenoxyethoxy Benzophenone

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the electronic state of a single, often static, molecule, molecular modeling and dynamics simulations are used to explore the molecule's conformational flexibility and its interactions with its environment over time.

Due to the presence of several single bonds, particularly in the phenoxyethoxy chain, 2-Fluoro-4'-(2-phenoxyethoxy)benzophenone can adopt numerous conformations. A conformational search is a computational procedure used to identify the various low-energy spatial arrangements (conformers) of a molecule. This is typically done using molecular mechanics force fields, which are faster than quantum methods.

The search would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The identified low-energy conformers would then typically be subjected to further geometry optimization at a higher level of theory, such as DFT, to obtain more accurate energy rankings. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as a protein's binding site. lumenlearning.comlibretexts.org Studies on other flexible ether-linked aromatic compounds have shown that such chains can adopt a variety of folded and extended conformations. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jchemlett.com Benzophenone (B1666685) derivatives are of significant interest in medicinal chemistry and are often evaluated as inhibitors of various enzymes or protein-protein interactions. japsonline.comnih.gov

In a docking study involving this compound, the molecule would be treated as a flexible ligand and docked into the active site of a target protein. The docking algorithm would sample a large number of possible binding poses and score them based on a scoring function that estimates the binding affinity. The results would provide a plausible binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. Given the structural motifs, potential protein targets could include kinases or proteins involved in protein-protein interactions where the benzophenone scaffold can act as a mimic of key amino acid residues. nih.gov

Illustrative Data Table: Hypothetical Docking Results for a Benzophenone Derivative

This table shows a hypothetical output from a molecular docking simulation, illustrating the type of data generated. The target protein and interaction data are purely illustrative.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | LYS 121, GLU 170 | Hydrogen Bond with Carbonyl O |

| 1 | PHE 268 | π-π Stacking with Phenyl Ring | |

| 1 | LEU 118, VAL 126 | Hydrophobic Interaction | |

| 2 | -8.2 | ARG 272 | Hydrogen Bond with Ether O |

| 2 | TRP 270 | π-π Stacking with Fluoro-phenyl Ring | |

| 3 | -7.9 | LYS 121 | Hydrogen Bond with Carbonyl O |

| 3 | ILE 265 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations for Binding Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical basis of the structure and function of biomolecules. In the context of drug design and discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex over time, offering a dynamic perspective that complements static docking studies. For this compound, MD simulations could be employed to investigate its binding stability within a hypothetical target protein's active site.

A typical MD simulation study would involve placing the docked pose of this compound into a solvated system that mimics physiological conditions. The simulation would then track the movements of every atom in the system over a period of nanoseconds. The analysis of the simulation trajectory can reveal crucial information about the stability of the complex.

Detailed Research Findings:

The binding free energy, often calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative estimate of the binding affinity. These calculations can decompose the binding energy into contributions from different energy terms, such as van der Waals, electrostatic, and solvation energies, offering a deeper understanding of the driving forces behind the binding. nih.gov

A hypothetical set of results from an MD simulation of this compound bound to a target protein is presented in the table below.

| Metric | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the active site. |

| Average Protein Backbone RMSD | 2.0 Å | Suggests the overall protein structure remains stable upon ligand binding. |

| Average number of H-bonds | 2-3 | Consistent hydrogen bonding contributes to the stability of the complex. |

| Binding Free Energy (ΔG_bind) | -45.5 kcal/mol | A favorable binding free energy suggests a strong and stable interaction. |

This table presents hypothetical data for illustrative purposes.

These hypothetical findings would suggest that this compound forms a stable complex with its target protein, making it a promising candidate for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Descriptor Generation and Selection

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of molecules. toxicology.org For a compound like this compound, a wide array of descriptors can be generated, categorized as 1D, 2D, and 3D descriptors.

1D Descriptors: These include basic properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometrical, steric, and electronic properties.

Following the generation of a large pool of descriptors, a crucial step is the selection of a smaller, relevant subset of descriptors that have the most significant correlation with the biological activity. nih.gov This is done to avoid overfitting and to create a more robust and interpretable model. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, can be employed for descriptor selection. nih.gov

Detailed Research Findings:

In a hypothetical QSAR study on a series of benzophenone derivatives including this compound, the following descriptors might be selected as being important for their biological activity.

| Descriptor | Type | Description |

| ALogP | 2D | A measure of the molecule's hydrophobicity. |

| TPSA | 2D | Topological Polar Surface Area, related to a molecule's ability to permeate cell membranes. |

| Jurs-FNSA-3 | 3D | A descriptor related to the fractional negative surface area of the molecule. |

| Chi3v | 2D | A valence connectivity index that encodes information about the branching of the molecule. |

This table presents a hypothetical selection of descriptors for illustrative purposes.

The selection of these hypothetical descriptors would suggest that a combination of hydrophobicity, polar surface area, and molecular shape and branching are important factors influencing the biological activity of this class of compounds.

Statistical Validation of QSAR Models

The development of a QSAR model is an iterative process that requires rigorous statistical validation to ensure its robustness and predictive power. nih.govresearchgate.net Validation is typically performed through internal and external validation techniques.

Internal Validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method. nih.gov In LOO cross-validation, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set. The cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model.

External Validation: This involves using the developed QSAR model to predict the biological activities of a set of compounds (the test set) that were not used in the model development. researchgate.net The predictive ability of the model is assessed by the predictive correlation coefficient (r²_pred), which is calculated based on the correlation between the predicted and experimental activities for the test set compounds.

Detailed Research Findings:

A robust QSAR model should have high values for the correlation coefficient (r²) of the training set, the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (r²_pred) for the test set.

Below is a table of hypothetical statistical parameters for a QSAR model developed for a series of compounds including this compound.

| Statistical Parameter | Value | Interpretation |

| r² (Training Set) | 0.85 | Indicates a good fit of the model to the training data. |

| q² (Cross-Validation) | 0.72 | Suggests good internal predictive ability of the model. nih.gov |

| r²_pred (Test Set) | 0.78 | Indicates a strong ability of the model to predict the activity of new compounds. |

| Standard Error of Estimate | 0.25 | A lower value indicates a smaller difference between predicted and observed values. |

This table presents hypothetical data for illustrative purposes.

These hypothetical statistical results would indicate that the developed QSAR model is statistically significant, robust, and has a good predictive capacity for estimating the biological activity of new compounds within its applicability domain.

Biological Activity and Mechanistic Elucidation of 2 Fluoro 4 2 Phenoxyethoxy Benzophenone Analogues

Enzyme Inhibition Studies (in vitro)

The benzophenone (B1666685) scaffold is a common feature in the design of various enzyme inhibitors. Research into analogues of 2-Fluoro-4'-(2-phenoxyethoxy)benzophenone has revealed inhibitory activity against key enzymes, particularly kinases involved in cellular signaling.

Analogues of this compound have been investigated for their potential to inhibit protein kinases, which are crucial regulators of cellular processes. A study on benzoylpyridines and benzophenones identified these compounds as inhibitors of p38α MAP kinase. nih.gov One particular benzophenone analogue, substituted with a 1,1-dimethylpropynylamine group, demonstrated an IC50 of 14 nM against p38α MAP kinase. nih.gov

In a broader context, the inhibition of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor signaling, has been a key strategy in treating autoimmune diseases and B-cell malignancies. nih.gov While direct inhibition of BTK by this compound has not been reported, the development of novel, highly potent, and selective carbazole (B46965) and tetrahydrocarbazole-based reversible inhibitors of BTK highlights the ongoing search for effective modulators of this kinase. nih.gov

The following table summarizes the kinase inhibitory activity of a representative benzophenone analogue.

| Compound | Target Kinase | IC50 (nM) |

| 1,1-dimethylpropynylamine substituted benzophenone | p38α MAP kinase | 14 |

Data sourced from a study on benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors. nih.gov

The precise mechanism of enzyme inhibition for many benzophenone analogues is not always fully elucidated in initial screenings. However, for kinase inhibitors, the mechanism often involves competitive binding at the ATP-binding site of the enzyme. The structural similarity of many kinase inhibitors to ATP allows them to occupy this pocket, thereby preventing the phosphorylation of downstream substrates. For the p38α MAP kinase inhibitors, the oral activity was found to be dependent on their substitution pattern, suggesting that specific structural features are crucial for effective binding and inhibition. nih.gov Further kinetic studies would be necessary to definitively characterize the inhibitory mechanism as competitive, non-competitive, or otherwise for specific benzophenone analogues.

Receptor Binding Assays and Ligand-Receptor Interactions (in vitro)

The interaction of benzophenone derivatives with various receptors has been a subject of study, particularly concerning their endocrine-disrupting potential. A study on several benzophenone compounds (BPs) using estrogen receptor (ER) and androgen receptor (AR) transactivation assays revealed that some derivatives exhibit agonistic activity on the estrogen receptor. nih.gov Specifically, compounds like BP-1, BP-2, 4OH-BP, and others showed ER agonistic activity. nih.gov However, their potency was significantly lower, at least 1000 times less than 17-β-estradiol. nih.gov In the same study, most benzophenone derivatives did not show any significant agonistic activity on the androgen receptor. nih.gov

Cellular Assays for Functional Response (in vitro)

The in vitro effects of benzophenone analogues have been explored in various cell-based assays to determine their functional impact on cellular processes like proliferation, apoptosis, and signaling pathways.

Several studies have highlighted the anti-proliferative and pro-apoptotic effects of benzophenone derivatives in cancer cell lines. In one study, novel benzophenone analogues with methyl, chloro, and fluoro substitutions were evaluated for their cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. nih.gov One of the lead compounds from this series demonstrated promising anti-neoplastic effects. nih.gov

Another investigation into the antitumor activity of newly synthesized benzophenone derivatives found that one particular compound exhibited very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC50 values of 0.48, 0.82, 0.26, and 0.99 μM, respectively. rsc.orgresearchgate.net

Conversely, a study on the effects of Benzophenone-2 (BP2) and Benzophenone-3 (BP3) on pituitary gonadotrope LβT2 cells showed an increase in cell proliferation after exposure to these compounds. nih.gov This suggests that the biological effects of benzophenone derivatives can be highly dependent on their specific structure and the cellular context.

The table below presents the cytotoxic activity of a potent benzophenone analogue against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 0.48 |

| A-549 | Lung Carcinoma | 0.82 |

| SMMC-7721 | Hepatocellular Carcinoma | 0.26 |

| SW480 | Colon Adenocarcinoma | 0.99 |

Data from a study on the synthesis and bioactivity of benzophenone derivatives. rsc.orgresearchgate.net

The biological effects of benzophenone analogues are mediated through the modulation of various signaling pathways. The anti-angiogenic effects of certain benzophenone analogues have been linked to the downregulation of Vascular Endothelial Growth Factor (VEGF) expression. nih.gov In silico docking studies suggested that these compounds interact with recombinant VEGF through hydrogen bonds, thereby inhibiting its function. nih.gov

Furthermore, network pharmacology and molecular docking analyses of a potent antitumor benzophenone derivative identified several potential target hub genes, including AKT1, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3, implicating its involvement in a multitude of cancer-related pathways. rsc.org

In pituitary gonadotrope cells, Benzophenone-3 was found to increase the expression of p62, a protein involved in autophagy, at lower concentrations. nih.gov This indicates that benzophenone derivatives can influence cellular autophagy pathways.

Further detailed studies using techniques like Western Blot and qPCR would be beneficial to fully delineate the specific signaling cascades affected by this compound and its analogues.

Based on a comprehensive review of the available scientific literature, there are no specific in vivo studies, pharmacodynamic biomarker analyses, or target engagement data for the chemical compound this compound. The search for detailed research findings, including data tables on in vivo pharmacodynamic biomarker analysis and target engagement for this specific compound and its direct analogues, did not yield any relevant results.

Therefore, it is not possible to provide an article on the biological activity and mechanistic elucidation of this compound analogues focusing on the requested sections:

In Vivo Studies in Animal Models

Target Engagement and Pathway Modulation in vivo

General information on the methodologies of in vivo biomarker analysis and the study of other benzophenone derivatives exists, but this information does not directly address the specified compound as required by the prompt. Without specific data from preclinical or research studies on this compound, any attempt to generate the requested content would be speculative and would not adhere to the strict requirements for scientifically accurate information based on detailed research findings.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Benzophenone (B1666685) Core Modifications on Activity

The benzophenone core serves as the foundational scaffold of the molecule, and its modification can significantly influence biological activity through alterations in electronic properties and three-dimensional conformation.

Substituent Effects on the Benzophenone Ring Systems

The nature and position of substituents on the two phenyl rings of the benzophenone core are critical determinants of activity. These substituents can modulate the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with a biological target.

In many biologically active benzophenone derivatives, the introduction of specific substituents is a key strategy for optimizing potency and selectivity. For instance, in a series of 4-aminobenzophenone (B72274) analogues developed as anti-inflammatory agents, the presence and nature of substituents on both aryl rings were found to be crucial for their inhibitory activity against TNF-α and IL-1β. While direct data for 2-Fluoro-4'-(2-phenoxyethoxy)benzophenone is unavailable, we can infer the potential impact of modifying its benzophenone core based on general SAR principles observed in related compounds.

Ring B (4'-Phenoxyethoxy substituted): This ring carries the extended side chain. Modifications here, such as the introduction of small alkyl or halogen groups, could fine-tune lipophilicity and steric interactions within a binding pocket.

Table 1: Inferred Impact of Substituent Modifications on the Benzophenone Core Activity

| Modification | Position | Type of Substituent | Expected Impact on Activity | Rationale |

|---|---|---|---|---|

| Ring A | 3, 4, 5, or 6 | Electron-Donating (e.g., -OCH₃) | Potentially Modulated | Alters electron density and steric bulk. |

| Electron-Withdrawing (e.g., -NO₂) | Potentially Modulated | Significantly alters electronic properties. | ||

| Ring B | 2', 3', 5', or 6' | Small Alkyl (e.g., -CH₃) | Potentially Modulated | Increases lipophilicity and steric hindrance. |

Conformational Analysis of the Benzophenone Scaffold

The two phenyl rings of the benzophenone scaffold are not coplanar and can rotate around the single bonds connecting them to the carbonyl carbon. This conformational flexibility is a key aspect of its interaction with biological targets. The specific twist angle between the two rings can be influenced by the nature and position of substituents.

For this compound, the fluorine atom at the 2-position likely imposes a significant steric and electronic influence on the preferred conformation. Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that the fluorine atom can dictate a preference for an s-trans conformation to minimize repulsion between the polar C-F and C=O bonds. nih.gov A similar effect can be anticipated in the benzophenone system, where the 2-fluoro substituent would favor a conformation that orients it away from the carbonyl oxygen. This conformational bias can be crucial for fitting into a specific binding site and may contribute to selectivity.

Influence of the Phenoxyethoxy Side Chain on Binding Affinity and Selectivity

The 4'-(2-phenoxyethoxy) side chain provides a significant extension to the benzophenone scaffold, offering multiple points for interaction and modification.

Modifications to the Phenoxy Ring

The terminal phenoxy ring can be a key area for establishing specific interactions with a target protein, such as van der Waals forces, pi-stacking, or hydrogen bonds if appropriate substituents are present.

In a study on 4-substituted ether derivatives of benzophenone with antileishmanial activity, modifications on the terminal phenyl ring of an ether linkage at the 4-position of the benzophenone core were shown to have a dramatic effect on potency. nih.govresearchgate.net For example, the introduction of chloro substituents at the meta and para positions of the terminal aryl ring resulted in the most active compound in that series. nih.gov This suggests that the electronic and steric properties of substituents on the phenoxy ring of this compound could be critical for its activity.

Table 2: Inferred Impact of Phenoxy Ring Modifications on Activity

| Modification | Position on Phenoxy Ring | Type of Substituent | Expected Impact on Activity | Rationale from Analogous Compounds |

|---|---|---|---|---|

| Halogenation | para | -Cl | Potentially Increased | Halogen at the para-position can enhance hydrophobic interactions and potentially form halogen bonds. nih.gov |

| meta, para | -Cl, -Cl | Potentially Significantly Increased | Dihalogenation can lead to a substantial increase in activity, as seen in antileishmanial benzophenone ethers. nih.gov | |

| ortho | -Br | Potentially Decreased | Steric hindrance from ortho-substitution may be detrimental to binding. researchgate.net | |

| Alkylation | meta | -CH₃ | Potentially Increased | Small alkyl groups can enhance binding through hydrophobic interactions. researchgate.net |

Alterations to the Ethoxy Linker

The ethoxy linker (-O-CH₂-CH₂-O-) provides both flexibility and specific points for hydrogen bonding through its ether oxygens. The length and rigidity of this linker are crucial for positioning the terminal phenoxy ring correctly within a binding site.

Studies on molecules with similar linkers often show that linker length is a critical parameter for optimal activity. A linker that is too short may not allow the terminal group to reach a key interaction point, while a linker that is too long might introduce an entropic penalty upon binding or position the terminal group outside the optimal binding region.

Linker Length: Shortening the linker to a methoxy (B1213986) group (-O-CH₂-O-) or extending it to a propoxy group (-O-CH₂-CH₂-CH₂-O-) would likely alter the activity. There is an optimal distance and orientation between the benzophenone core and the terminal phenoxy ring that would be disrupted by such changes.

Linker Rigidity: Introducing rigidity into the linker, for example, by incorporating a cyclic system or a double bond, would restrict the conformational freedom. This could be beneficial if it pre-organizes the molecule into a bioactive conformation but detrimental if it prevents the molecule from adopting the necessary binding pose.

Role of Fluorine Substitution in Modulating Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. nih.govnih.govbenthamscience.com In this compound, the fluorine atom at the 2-position can exert its influence through several mechanisms:

Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution in the aromatic ring and the adjacent carbonyl group. This can influence the strength of interactions with the biological target.

Conformational Control: As discussed previously, the steric bulk and electronic nature of the fluorine atom at the ortho position can enforce a specific conformation of the benzophenone scaffold, which can be critical for selectivity and activity. nih.gov

Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the compound's half-life. The 2-position of the benzophenone ring could be a site of hydroxylation, and the presence of fluorine there might prevent this metabolic pathway.

In a review of benzophenone derivatives, compounds with fluoro groups on the benzoyl ring of the benzophenone scaffold showed significant biological activity. nih.gov While replacing a hydroxyl group with fluorine can sometimes be detrimental if the hydroxyl is a key hydrogen bond donor, the strategic placement of fluorine can enhance potency and selectivity.

Electronic and Steric Effects of Fluorine

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties due to fluorine's unique electronic and steric characteristics. nih.gov Fluorine is the most electronegative element, giving it a strong electron-withdrawing inductive effect. nih.gov This effect can influence the electron density distribution across the benzophenone scaffold, potentially impacting its binding affinity and reactivity.

The steric effect of fluorine, while smaller than other halogens, is not negligible. The placement of a fluorine atom at the ortho-position (2-position) of one of the phenyl rings can induce conformational changes in the molecule. researchgate.net This steric hindrance can affect the planarity of the benzophenone core, which in turn can influence how the molecule fits into a receptor's binding pocket. researchgate.net

Table 1: Comparison of Electronic and Steric Properties of Halogens

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) |

| Fluorine | 1.47 | 3.98 |

| Chlorine | 1.75 | 3.16 |

| Bromine | 1.85 | 2.96 |

| Iodine | 1.98 | 2.66 |

This table provides a general comparison of halogen properties and is not based on specific experimental data for the target compound.

Fluorine's Influence on Hydrogen Bonding and Lipophilicity

Fluorine's high electronegativity can influence a molecule's ability to form hydrogen bonds. While a C-F bond is not a classical hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor. More significantly, the electron-withdrawing nature of fluorine can modulate the hydrogen-bonding potential of nearby functional groups.

Design Principles for Enhanced Molecular Interactions

The design of effective drug candidates requires a deep understanding of the interactions between a ligand and its biological target. For a molecule like this compound, rational design and fragment-based approaches can be employed to optimize its binding affinity and selectivity.

Rational Design based on Receptor-Ligand Interactions

Rational drug design relies on the three-dimensional structure of the target receptor to guide the design of potent and selective inhibitors. nih.govnih.gov In the context of this compound, the phenoxyethoxy side chain offers a flexible linker that can be modified to achieve optimal interactions within a binding pocket. The ether linkages provide conformational flexibility, allowing the terminal phenyl group to orient itself to engage in favorable hydrophobic or aromatic interactions.

The fluorine atom at the 2-position can be strategically utilized to enhance binding. For instance, it could interact with specific amino acid residues in the receptor through dipole-dipole interactions or by displacing water molecules from the binding site. The design process would involve iterative cycles of computational modeling and chemical synthesis to refine the structure for improved potency. nih.gov

Fragment-Based Drug Discovery (FBDD) Considerations

In an FBDD approach, one might start with a simple fluorinated benzophenone fragment that shows weak binding to a target. nih.gov Subsequent steps would involve growing the fragment by adding functionalities like the phenoxyethoxy chain to explore and exploit additional binding interactions within the target protein. drugdiscoverychemistry.com This method allows for a more efficient exploration of chemical space and can lead to the development of highly optimized drug candidates. frontiersin.org

Pre Clinical Biopharmaceutical and Pharmacokinetic Considerations Excluding Human Data

In Vitro Absorption Studies

In vitro absorption models are instrumental in predicting the oral bioavailability of a compound. Standard assays like Caco-2 permeability and Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly employed for this purpose.

The Caco-2 cell line is a widely used in vitro model to predict the intestinal permeability of drug candidates. These cells differentiate to form a monolayer of polarized enterocytes, mimicking the human intestinal barrier. The permeability of a compound across this monolayer is a key indicator of its potential for oral absorption.

Data Table: Caco-2 Permeability of 2-Fluoro-4'-(2-phenoxyethoxy)benzophenone

| Parameter | Value |

| Apparent Permeability (Papp) (A to B) (cm/s) | Data Not Available |

| Apparent Permeability (Papp) (B to A) (cm/s) | Data Not Available |

| Efflux Ratio | Data Not Available |

There is currently no publicly available data from Caco-2 permeability assays for this compound.

PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane. This high-throughput screening method provides a measure of a compound's ability to diffuse across biological membranes.

Data Table: PAMPA Permeability of this compound

| Parameter | Value |

| Effective Permeability (Pe) (cm/s) | Data Not Available |

| pH of Assay | Data Not Available |

Specific data regarding the PAMPA permeability of this compound has not been reported in available scientific literature.

Plasma Protein Binding (in vitro)

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues and metabolizing enzymes. Equilibrium dialysis and ultrafiltration are common methods to determine the percentage of a compound bound to plasma proteins.

Data Table: Plasma Protein Binding of this compound

| Species | % Bound |

| Mouse | Data Not Available |

| Rat | Data Not Available |

| Dog | Data Not Available |

| Human | Data Not Available |

Specific in vitro plasma protein binding data for this compound is not available in the current body of scientific literature.

Emerging Research Applications and Future Directions for 2 Fluoro 4 2 Phenoxyethoxy Benzophenone

Development of Novel Chemical Probes

Benzophenone (B1666685) moieties are often incorporated into chemical probes for photoaffinity labeling, a technique used to identify and study protein-ligand interactions. nih.gov The development of a chemical probe based on 2-Fluoro-4'-(2-phenoxyethoxy)benzophenone would require synthesis and characterization, followed by studies to assess its photoreactivity and ability to covalently bind to potential biological targets. Currently, no such studies have been identified.

Potential in Advanced Materials Science Research (e.g., as polymer additives, photoinitiators)

Given its structure, This compound is a candidate for use as a photoinitiator. Research in this area would involve characterizing its UV absorption properties and its efficiency in initiating polymerization in various resin formulations. sigmaaldrich.comresearchgate.net It could also be investigated as a polymer additive to enhance UV stability in materials like fluoropolymers. nih.gov However, specific data on its performance, such as curing speed, depth of cure, and compatibility with different polymer backbones, is not available.

Exploration of Other Biological Targets and Pathways

The biological activities of benzophenone derivatives can be diverse, ranging from antimicrobial to anticancer effects, largely dependent on their substitution patterns. nih.gov To explore the potential of This compound , a systematic screening against various biological targets and pathways would be required. Such research has not been published.

Integration with Artificial Intelligence and Machine Learning for Compound Optimization

Artificial intelligence (AI) and machine learning are increasingly used to predict the properties and optimize the synthesis of novel compounds. dormer.com These computational tools could theoretically be applied to This compound to predict its properties, identify potential applications, and design more efficient synthetic routes. This would require initial experimental data to train the predictive models, which is currently lacking.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry aim to develop more environmentally friendly chemical processes. sigmaaldrich.com The synthesis of benzophenone derivatives can often involve hazardous reagents and generate significant waste. google.comgoogleapis.com Research into greener synthetic routes for This compound would be a valuable contribution, potentially exploring enzymatic catalysis or the use of safer solvents. No such green synthesis routes have been specifically reported for this compound.

Unaddressed Questions and Challenges in Current Research

The primary and most significant challenge concerning This compound is the fundamental lack of published research. Key unaddressed questions include:

What are its fundamental physicochemical properties (e.g., UV-Vis absorption spectrum, quantum yield)?

What is a viable and efficient synthetic route for its production?

Does it possess any significant biological activity?

How does it perform as a photoinitiator or polymer additive compared to existing commercial products?

Until baseline data on this specific compound is generated and published, its potential in emerging research fields remains unknown.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4'-(2-phenoxyethoxy)benzophenone, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and Friedel-Crafts acylation. For example:

Step 1 : React 2-fluoro-4-hydroxybenzophenone with 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxyethoxy group.

Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Critical Factors : Temperature (>80°C improves etherification efficiency) and solvent polarity (DMF enhances nucleophilicity). Yields range from 45–65% depending on stoichiometry and catalyst (e.g., KI for halide activation) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm fluorine presence via ¹⁹F NMR (δ ≈ -110 to -120 ppm for aryl-F). ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and ether linkages (δ 4.0–4.5 ppm for OCH₂CH₂O).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 335.12 (calculated for C₂₁H₁₈FO₄).

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How does the fluorophenoxyethoxy moiety influence photostability compared to non-fluorinated analogs?

- Experimental Design :

- Conduct UV irradiation studies (λ = 290–400 nm) in ethanol or simulated sunlight. Monitor degradation via HPLC and identify photoproducts (e.g., quinone derivatives) using LC-MS.

- Findings : The electron-withdrawing fluorine atom reduces π→π* transition energy, enhancing UV absorption but increasing susceptibility to photolytic cleavage of the ether bond. Half-life under UV exposure is ~12 hours vs. >24 hours for non-fluorinated analogs .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic Analysis :

- The ortho-fluoro group activates the benzene ring toward NAS by polarizing the C-F bond. Density Functional Theory (DFT) calculations show a lower activation energy (ΔG‡ ≈ 25 kcal/mol) for substitution at the 4'-position compared to non-fluorinated benzophenones.

- Experimental Validation : React with amines (e.g., piperidine) in DMSO at 100°C. Monitor reaction progress via ¹⁹F NMR to track fluorine displacement .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Stability Protocol :

- Incubate in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMEM (pH 8.0) at 37°C. Analyze degradation products via LC-MS.

- Results : Degradation accelerates in acidic conditions (t₁/₂ = 6 hours at pH 1.2 vs. 48 hours at pH 7.4), likely due to ether hydrolysis. Use non-aqueous solvents (e.g., DMSO) for long-term storage .

Contradictions and Limitations in Evidence

- Synthesis Yields : reports yields up to 65%, while fluorinated analogs in suggest lower yields (30–50%) due to steric hindrance from the phenoxyethoxy group.

- Biological Activity : While benzophenones are known for estrogenic effects (), no direct data exists for this compound. Assays using ERα/β reporter cell lines are recommended to clarify bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.